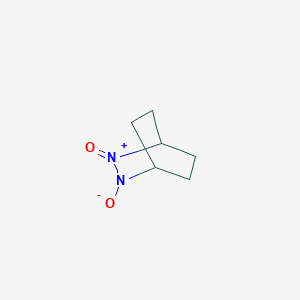
2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diazabicyclo(222)oct-2-ene 2,3-dioxide is a chemical compound with the molecular formula C₆H₁₀N₂O It is known for its unique bicyclic structure, which consists of a diazabicyclo octane framework with an additional dioxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate diazo compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also incorporates purification steps such as distillation and crystallization to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its unique structure allows it to bind to target molecules with high specificity, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: This compound shares the bicyclic framework but lacks the dioxide group.
Bicyclo(2.2.2)octane: A similar bicyclic compound without the diaza and dioxide functionalities.
2,3-Diazabicyclo(2.2.2)oct-2-ene,2-oxide: Another related compound with a single oxide group.
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide is unique due to the presence of both the diaza and dioxide functionalities, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.
Properties
CAS No. |
36479-80-8 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-oxido-3-aza-2-azoniabicyclo[2.2.2]octane 2-oxide |
InChI |
InChI=1S/C6H10N2O2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-6H,1-4H2 |
InChI Key |
KQTDJBAPOKEJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N([N+]2=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



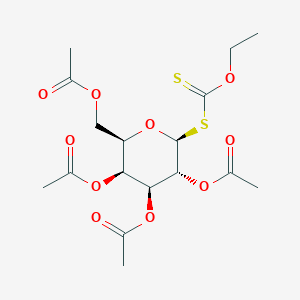
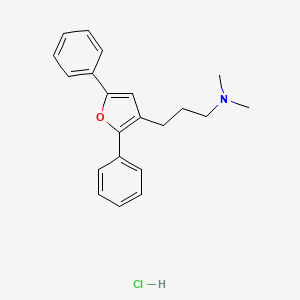
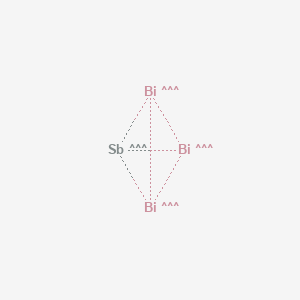
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
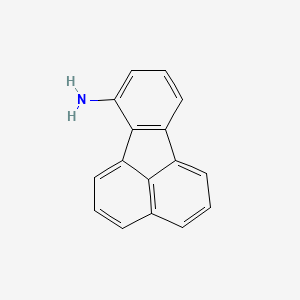






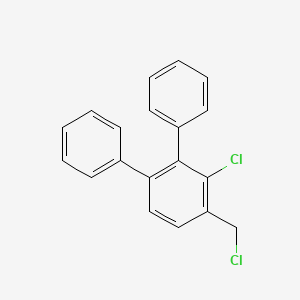
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
